molecular formula C23H36O2 B8259363 (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid

(8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid

Cat. No.: B8259363
M. Wt: 344.5 g/mol
InChI Key: WCRFRXLBAPIROM-RCHUDCCISA-N
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Description

(8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid is a polyunsaturated fatty acid with a unique structure characterized by five cis double bonds. This compound belongs to the omega-3 fatty acid family, which is known for its significant roles in human health, particularly in anti-inflammatory and cardiovascular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the chemical synthesis starting from readily available precursors like eicosapentaenoic acid. The process involves multiple steps of elongation and desaturation under controlled conditions to achieve the desired structure .

Industrial Production Methods: Industrial production often relies on biotechnological approaches, including the use of genetically modified microorganisms that can produce this compound through fermentation processes. These methods are more sustainable and can be scaled up to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions: (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex lipids and as a standard in analytical methods.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, cardiovascular health, and metabolic disorders.

    Industry: Utilized in the formulation of dietary supplements and functional foods.

Mechanism of Action

The mechanism of action of (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor for bioactive lipid mediators that modulate inflammatory responses. The compound targets various molecular pathways, including the inhibition of arachidonoyl-coenzyme A synthetase, which plays a role in the biosynthesis of pro-inflammatory eicosanoids .

Comparison with Similar Compounds

  • 8(Z),11(Z),14(Z),17(Z)-Eicosatetraenoic acid
  • 5(Z),8(Z),11(Z),14(Z),17(Z)-Eicosapentaenoic acid
  • 11(Z),14(Z),17(Z)-Eicosatrienoic acid

Comparison: (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid is unique due to its longer carbon chain and the presence of five cis double bonds, which confer distinct physical and chemical properties. Compared to other omega-3 fatty acids, it has a higher degree of unsaturation, which may enhance its biological activity and potential therapeutic benefits .

Properties

IUPAC Name

(8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-22H2,1H3,(H,24,25)/b4-3+,7-6+,10-9+,13-12+,16-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRFRXLBAPIROM-RCHUDCCISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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